3-[(4-methylphenyl)sulfanyl]-N-(prop-2-en-1-yl)propanamide
Description
3-[(4-methylphenyl)sulfanyl]-N-(prop-2-en-1-yl)propanamide is an organic compound that features a sulfanyl group attached to a 4-methylphenyl ring, and a propanamide moiety with a prop-2-en-1-yl substituent
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-3-9-14-13(15)8-10-16-12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWRISMKEVRPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-(prop-2-en-1-yl)propanamide typically involves the reaction of 4-methylthiophenol with an appropriate propanamide derivative. One common method is the nucleophilic substitution reaction where 4-methylthiophenol reacts with a halogenated propanamide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)sulfanyl]-N-(prop-2-en-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can participate in electrophilic substitution reactions, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[(4-methylphenyl)sulfanyl]-N-(prop-2-en-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-N-(prop-2-en-1-yl)propanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: This compound also features a 4-methylphenyl group and has been studied for its antifungal properties.
1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one:
Uniqueness
3-[(4-methylphenyl)sulfanyl]-N-(prop-2-en-1-yl)propanamide is unique due to the presence of both a sulfanyl group and a prop-2-en-1-yl substituent, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
